JSF-2827

Antibacterial Enterococcus faecium MIC

Researchers optimizing anti-enterococcal leads require the authentic hit compound to benchmark structure-activity relationships. JSF-2827 is the validated benzothiophene hit that launched the series culminating in the in vivo-efficacious JSF-3269 (J. Med. Chem. 2024). Procure as: • SAR starting scaffold with defined baseline liabilities (short MLM t1/2, modest PK) enabling quantitative progress tracking • Reference compound for Vero CC50 selectivity calibration in phenotypic screens • Chemical probe for dissecting E. faecium resistance mechanisms without broad-spectrum confounding effects.

Molecular Formula C14H9N3O5S
Molecular Weight 331.31 g/mol
Cat. No. B12384295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJSF-2827
Molecular FormulaC14H9N3O5S
Molecular Weight331.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NNC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O5S/c18-13(9-5-6-12(22-9)17(20)21)15-16-14(19)11-7-8-3-1-2-4-10(8)23-11/h1-7H,(H,15,18)(H,16,19)
InChIKeyWQVGKOOIZTYHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JSF-2827: The Benzothiophene Hit Compound for Drug-Resistant Enterococcus faecium Infection Research


JSF-2827 is a small-molecule benzothiophene (C14H9N3O5S, MW 331.30) originally identified through phenotypic screening against ESKAPE pathogens and found to possess promising antibacterial activity against Enterococcus faecium [1]. The compound served as the starting point for a comprehensive hit-evolution campaign that ultimately produced the optimized preclinical candidate JSF-3269, establishing JSF-2827 as the foundational chemotype for a novel series targeting drug-resistant enterococcal infections [1].

Why Generic Benzothiophenes Cannot Substitute for JSF-2827 in Drug-Resistant E. faecium Research


Benzothiophenes constitute a broad and structurally diverse class whose antibacterial activity against enterococci is highly sensitive to substitution pattern. The hit-evolution campaign that began with JSF-2827 demonstrated that even closely related analogues exhibit sharply divergent MIC values, microsomal stability, and cytotoxicity profiles [1]. The optimized derivative JSF-3269, for instance, required deliberate structural modification to overcome the short mouse liver microsome half-life and modest pharmacokinetic profile of the parent JSF-2827 [1]. Generic substitution without reference to the specific scaffold of JSF-2827 therefore risks loss of the on-target anti-E. faecium activity that defines this chemotype, as the SAR around the benzothiophene core is steep and non-linear [1].

JSF-2827 Comparative Evidence: Quantitative Differentiation Against Closest Analogs and Alternatives


Antimicrobial Potency Against E. faecium: JSF-2827 vs. Optimized Analog JSF-3269

JSF-2827 exhibited promising antibacterial activity against E. faecium in the primary screen, prompting a hit-evolution campaign [1]. The optimized analog JSF-3269 demonstrated an MIC of 1.9–3.8 µM and an MBC of 7.7–15 µM against E. faecium; however, JSF-2827 itself had a less favorable potency profile, as the medicinal chemistry effort was explicitly designed to improve upon the parent hit's MIC while reducing Vero cell cytotoxicity [1]. The quantitative MIC improvement from JSF-2827 to JSF-3269—achieved through iterative SAR-driven design—underscores the value of JSF-2827 as the essential starting point for generating analogs with clinically meaningful potency [1].

Antibacterial Enterococcus faecium MIC

Metabolic Stability: Mouse Liver Microsome Half-Life of JSF-2827 vs. JSF-3269

A key liability of JSF-2827 was its short mouse liver microsome (MLM) half-life, which directly motivated the design of analogues with improved stability [1]. The primary publication states that the hit-evolution campaign addressed 'a short mouse liver microsome half-life and a modest mouse pharmacokinetic profile' inherent to JSF-2827, leading to JSF-3269 which exhibited an enhanced overall profile [1]. While the exact t1/2 values for JSF-2827 are not publicly tabulated, the explicit acknowledgment of this metabolic liability contrasts with the improved stability of JSF-3269, which supported in vivo efficacy in a mouse model of drug-resistant E. faecium infection [1].

Microsomal stability ADME Drug metabolism

Cytotoxicity Profile: Vero Cell CC50 of JSF-2827 Relative to Benzothiophene Analogs

Cytotoxicity against Vero cells was a critical selectivity parameter monitored throughout the hit-evolution campaign. According to the published study, the majority of synthesized benzothiophene analogues were 'less cytotoxic to Vero cells than JSF-2827 but suffered unacceptable losses in MIC' [1]. This indicates that JSF-2827 occupies a region of the SAR landscape where antibacterial potency and mammalian cell cytotoxicity are closely balanced, and that subsequent analogs traded cytotoxicity improvements for diminished antimicrobial activity [1]. JSF-3269 ultimately achieved an enhanced profile by maintaining or improving potency while reducing cytotoxicity, but JSF-2827 remains the benchmark against which selectivity gains are measured [1].

Cytotoxicity Selectivity Vero cells

In Vivo Efficacy: JSF-2827 as the Precursor to an Efficacious Analog in a Mouse Model of Drug-Resistant E. faecium Infection

JSF-2827 itself was not evaluated for in vivo efficacy due to its suboptimal pharmacokinetic profile; instead, the derivative JSF-3269 demonstrated significant in vivo efficacy in an immunocompetent mouse model of acute, drug-resistant E. faecium infection [1]. JSF-3269 reduced bacterial burden in a peritonitis-sepsis model of vancomycin-resistant E. faecium, an endpoint that validates the therapeutic potential of the benzothiophene series originating from JSF-2827 . The critical differentiator is that without JSF-2827 as the initial hit, the in vivo-active JSF-3269 would not have been discovered, establishing JSF-2827 as the indispensable chemical starting point for this in vivo-validated series [1].

In vivo efficacy Mouse model Vancomycin-resistant Enterococcus

Spectrum of Activity: JSF-2827 and JSF-3269 Display Narrow-Spectrum Anti-Gram-Positive Activity Tailored to E. faecium

The JSF-2827 series, including the optimized analog JSF-3269, exhibits a narrow spectrum of antibacterial activity primarily directed against E. faecium, with some activity against S. aureus (MIC = 16 µM) but no significant activity against key Gram-negative ESKAPE pathogens including A. baumannii, K. pneumoniae, and P. aeruginosa (MIC >120 µM) . This narrow spectrum differentiates JSF-2827 from broad-spectrum agents and positions it as a precision anti-enterococcal tool compound suitable for target identification and resistance mechanism studies without collateral damage to the microbiome [1].

Spectrum of activity Selectivity Gram-positive

JSF-2827 Application Scenarios: Where This Benzothiophene Hit Delivers Research Value


Medicinal Chemistry Hit-to-Lead Optimization Campaigns Targeting Drug-Resistant E. faecium

JSF-2827 is the validated hit compound that launched the benzothiophene series culminating in the in vivo-efficacious JSF-3269 [1]. Medicinal chemistry teams can procure JSF-2827 as the starting scaffold for SAR exploration, systematically modifying substituents to balance potency (MIC improvement), metabolic stability (MLM t1/2 extension), and cytotoxicity (Vero CC50 improvement) [1]. The known liabilities of JSF-2827—short microsomal half-life and modest mouse PK—provide clear design objectives for analogue synthesis and enable quantitative tracking of progress against a defined baseline [1].

Antibacterial Resistance Mechanism Studies in Enterococcus faecium

Because JSF-2827 represents a novel benzothiophene chemotype distinct from clinically used anti-enterococcal agents such as linezolid, daptomycin, and vancomycin, it serves as a valuable tool for probing resistance mechanisms in E. faecium [1]. The compound's narrow-spectrum anti-enterococcal activity, later confirmed in its optimized analog JSF-3269 (E. faecium MIC = 1.9–3.8 µM vs. Gram-negative MIC >120 µM), makes it suitable for generating resistant mutants and identifying the molecular target without confounding broad-spectrum effects . Researchers can use JSF-2827 as a chemical probe to dissect essential pathways unique to enterococci [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development Using a Metabolically Labile Reference Compound

JSF-2827's documented short mouse liver microsome half-life and modest PK profile make it an ideal negative-control or reference compound for PK/PD model development [1]. By comparing JSF-2827 directly with stabilized analogs such as JSF-3269, researchers can establish PK/PD relationships that correlate metabolic stability parameters with in vivo efficacy outcomes [1]. This application is particularly relevant for academic and industrial laboratories developing physiologically based pharmacokinetic (PBPK) models for anti-infective drug discovery [1].

Cytotoxicity Selectivity Screening and Therapeutic Index Benchmarking

The published observation that most benzothiophene analogues were less cytotoxic to Vero cells than JSF-2827 but suffered from reduced antibacterial potency establishes JSF-2827 as a high-cytotoxicity benchmark for selectivity assays [1]. Laboratories engaged in phenotypic screening can include JSF-2827 as a reference compound to calibrate Vero cell CC50 assays and to define the therapeutic index window for new chemical entities targeting E. faecium [1]. This role is critical for hit triaging and prioritization in antibacterial drug discovery pipelines [1].

Technical Documentation Hub

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